molecular formula C9H7Cl2FO2 B1461149 Methyl 2,5-dichloro-4-fluorophenylacetate CAS No. 1806277-08-6

Methyl 2,5-dichloro-4-fluorophenylacetate

Cat. No. B1461149
CAS RN: 1806277-08-6
M. Wt: 237.05 g/mol
InChI Key: CROYYROFWAEJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-dichloro-4-fluorophenylacetate (MDCFPA) is a chemical compound that is used in a variety of research applications, such as in the synthesis of other compounds, for its biochemical and physiological effects, and for its potential applications in the lab.

Scientific Research Applications

Methyl 2,5-dichloro-4-fluorophenylacetate has been used in a variety of scientific research applications. For example, it has been used as a substrate in the synthesis of other compounds, such as 2,5-dichloro-4-fluorophenylacetic acid and 2,5-dichloro-4-fluorophenylacetamide. It has also been used in the synthesis of various polymers, such as poly(this compound) and poly(methyl 2,5-dichloro-4-fluorophenylacetamide). Additionally, it has been used as a reagent in the synthesis of various pharmaceuticals and in the study of enzyme reactions.

Mechanism of Action

Methyl 2,5-dichloro-4-fluorophenylacetate is known to act as an inhibitor of enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It is believed that this compound binds to the active site of these enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the activity of monoamine oxidases, which can lead to changes in neurotransmitter levels.

Advantages and Limitations for Lab Experiments

Methyl 2,5-dichloro-4-fluorophenylacetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is stable in a variety of conditions and can be used in a variety of research applications. However, it can be toxic to humans and other organisms at high concentrations, and it can be difficult to remove from the environment.

Future Directions

There are a variety of potential future directions for Methyl 2,5-dichloro-4-fluorophenylacetate research. For example, further research could be conducted on its potential biochemical and physiological effects, such as its effects on drug metabolism and neurotransmitter levels. Additionally, further research could be conducted on its potential applications in the synthesis of other compounds and polymers. Finally, further research could be conducted on its potential toxicity and environmental impact.

properties

IUPAC Name

methyl 2-(2,5-dichloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROYYROFWAEJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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